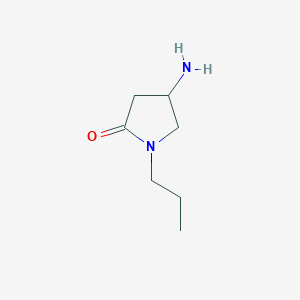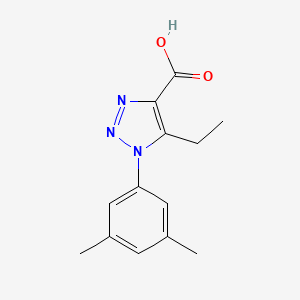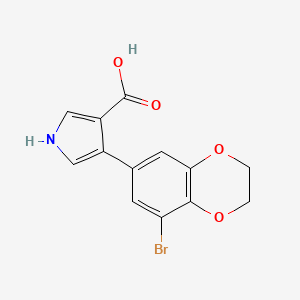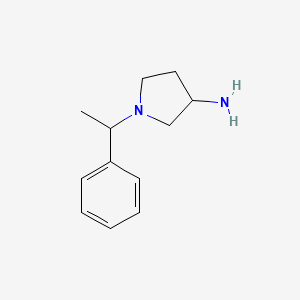
4-氨基-1-丙基-2-吡咯烷酮
描述
4-Amino-1-propylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. Pyrrolidinones, including 4-Amino-1-propylpyrrolidin-2-one, are known for their versatile biological activities and are used as intermediates in medicinal and organic chemistry . This compound is part of a broader class of pyrrolidinone derivatives, which have shown significant potential in various pharmaceutical applications .
科学研究应用
4-Amino-1-propylpyrrolidin-2-one has a wide range of scientific research applications:
作用机制
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
生化分析
Biochemical Properties
4-Amino-1-propyl-2-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of 4-Amino-1-propyl-2-pyrrolidinone on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior .
Molecular Mechanism
At the molecular level, 4-Amino-1-propyl-2-pyrrolidinone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression, which can alter cellular functions. These molecular interactions are essential for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-propyl-2-pyrrolidinone can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can influence its efficacy, and its degradation products may have different biological activities. Long-term exposure to this compound can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 4-Amino-1-propyl-2-pyrrolidinone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
4-Amino-1-propyl-2-pyrrolidinone is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Amino-1-propyl-2-pyrrolidinone within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can impact its overall efficacy and function .
Subcellular Localization
4-Amino-1-propyl-2-pyrrolidinone’s subcellular localization is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-propylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminobutanoic acid with propylamine under specific conditions to form the desired pyrrolidinone ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the pyrrolidinone structure .
Industrial Production Methods
Industrial production of 4-Amino-1-propylpyrrolidin-2-one may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method ensures consistency and purity, which are crucial for pharmaceutical applications .
化学反应分析
Types of Reactions
4-Amino-1-propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidinone derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Amino-1-propylpyrrolidin-2-one include:
- 4-Amino-1-ethyl-2-pyrrolidinone
- 4-Amino-1-isopropyl-2-pyrrolidinone
- Pyrrolidin-2-one derivatives
Uniqueness
4-Amino-1-propylpyrrolidin-2-one is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity compared to other pyrrolidinone derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-amino-1-propylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-9-5-6(8)4-7(9)10/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUJYPZJPWCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)




![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)





